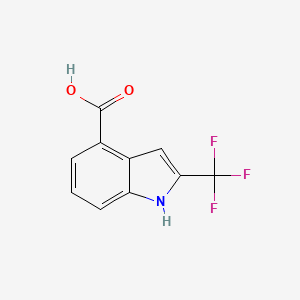
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound’s stability, lipophilicity, and overall bioactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally friendly processes. A unified flow strategy for the preparation of trifluoromethyl-heteroatom anions has been developed, which uses readily available organic precursors and cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethyl-containing molecules, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The indole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or carboxylic acid group.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, radical initiators, and electrophilic or nucleophilic trifluoromethylating agents . For example, the trifluoromethylation of indoles can be catalyzed by iron(II) or platinum(II) complexes under mild conditions .
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s bioactivity makes it useful in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy and stability . The compound may act on various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- Trifluoromethylpyridine-4-carboxylic acid
- Trifluoromethylacrylic acid
- Trifluoromethylisonicotinic acid
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is unique due to its indole core, which provides additional bioactivity and versatility in chemical reactions . The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C10H6F3NO2 |
|---|---|
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-6-5(9(15)16)2-1-3-7(6)14-8/h1-4,14H,(H,15,16) |
Clave InChI |
PWPHJZSTHDSNNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(NC2=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















